molecular formula C11H8N2O4 B6285852 5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95% CAS No. 1261991-35-8

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, 95%

Cat. No. B6285852
CAS RN: 1261991-35-8
M. Wt: 232.19 g/mol
InChI Key: KZHXAYBLZWZJHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Carboxyphenyl)-(2,4)-dihydroxypyrimidine, or 5-CP-DHP, is an organic compound with a unique structure that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound composed of three rings with a nitrogen atom at the center. It is a white crystalline solid with a molecular weight of 241.2 g/mol and a melting point of 163-164 °C. 5-CP-DHP is widely used in organic synthesis, drug discovery, and material science due to its unique properties.

Scientific Research Applications

5-CP-DHP has been used in a variety of scientific research fields. It has been used as a building block in the synthesis of various compounds, such as peptides, antibiotics, and drugs. It has also been used in the synthesis of polymers and other materials. Additionally, 5-CP-DHP has been used in the study of the mechanism of action of various enzymes and in the study of the biochemical and physiological effects of drugs.

Mechanism of Action

The mechanism of action of 5-CP-DHP is not fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). By inhibiting these enzymes, 5-CP-DHP can reduce inflammation and pain.
Biochemical and Physiological Effects
5-CP-DHP has been studied for its potential effects on the biochemical and physiological processes of the body. It has been shown to reduce inflammation and pain, as well as to have anti-cancer and anti-microbial properties. Additionally, it has been studied for its potential to reduce the risk of cardiovascular disease and to improve cognitive function.

Advantages and Limitations for Lab Experiments

5-CP-DHP has several advantages for use in laboratory experiments. It is easy to synthesize and is available in high purity. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to its use. It is not very soluble in water, and it can be difficult to purify.

Future Directions

The potential applications of 5-CP-DHP are far-reaching. In the future, it could be used to develop more effective drugs for the treatment of various diseases, including cancer, cardiovascular disease, and neurological disorders. Additionally, it could be used in the development of materials for use in various industries, such as the automotive and aerospace industries. Finally, it could be used in the development of more efficient and environmentally friendly energy sources.

Synthesis Methods

5-CP-DHP can be synthesized using a variety of methods. One of the most commonly used methods is the reaction of 3-carboxyphenylacetic acid with 2,4-dihydroxy-6-methylpyrimidine under basic conditions. This reaction is carried out in an aqueous medium at a temperature of 60-65 °C for a period of 6-8 hours. The reaction yields a white crystalline product with a yield of 95%.

properties

IUPAC Name

3-(2,4-dioxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O4/c14-9-8(5-12-11(17)13-9)6-2-1-3-7(4-6)10(15)16/h1-5H,(H,15,16)(H2,12,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHXAYBLZWZJHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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